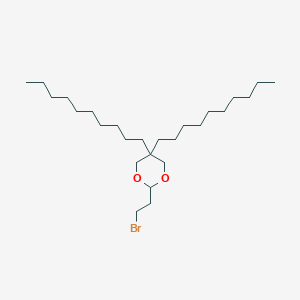2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane
CAS No.: 170025-82-8
Cat. No.: VC16850532
Molecular Formula: C26H51BrO2
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 170025-82-8 |
|---|---|
| Molecular Formula | C26H51BrO2 |
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | 2-(2-bromoethyl)-5,5-didecyl-1,3-dioxane |
| Standard InChI | InChI=1S/C26H51BrO2/c1-3-5-7-9-11-13-15-17-20-26(23-28-25(19-22-27)29-24-26)21-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
| Standard InChI Key | LLWPKDVBJHCFEH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC1(COC(OC1)CCBr)CCCCCCCCCC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,3-dioxane ring (a six-membered cyclic ether with two oxygen atoms at the 1- and 3-positions) modified with:
-
A 2-(2-bromoethyl group: A two-carbon chain terminating in a bromine atom, enabling nucleophilic substitution reactions.
-
5,5-Didecyl substituents: Two linear decyl chains (C₁₀H₂₁) at the 5-position, introducing significant hydrophobicity and steric hindrance.
This combination creates a molecule with distinct solubility behavior, favoring nonpolar solvents, and a propensity for regioselective reactions at the bromoethyl site.
Table 1: Comparative Structural Features of Dioxane Derivatives
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-(2-Bromoethyl)-1,3-dioxane | 2-Bromoethyl | C₆H₁₁BrO₂ | 195.05 | Moderate lipophilicity |
| 5,5-Dimethyl-1,3-dioxane | 5,5-Dimethyl | C₆H₁₂O₂ | 116.16 | High volatility |
| Target Compound | 2-Bromoethyl, 5,5-didecyl | C₂₆H₅₁BrO₂ | 487.59 | Extreme lipophilicity |
Physicochemical Characteristics
While experimental data for the didecyl derivative are unavailable, properties can be extrapolated from analogs:
-
Boiling Point: Expected to exceed 200°C due to high molecular weight and van der Waals interactions from decyl chains.
-
Solubility: Likely insoluble in water but miscible with hydrocarbons, chlorinated solvents, and ethers.
-
Stability: The 1,3-dioxane ring is resistant to base hydrolysis but cleaves under acidic conditions, regenerating carbonyl precursors. The bromoethyl group is susceptible to nucleophilic attack, especially in polar aprotic solvents .
Synthetic Methodologies
Proposed Synthetic Routes
The synthesis of 2-(2-bromoethyl)-5,5-didecyl-1,3-dioxane requires sequential functionalization of the dioxane ring. A plausible pathway involves:
Step 1: Synthesis of 5,5-Didecyl-1,3-dioxane
-
Cyclization of Decyl-Substituted Diols: Reacting a diketone (e.g., 5,5-didecyl-1,3-diketone) with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) forms the 1,3-dioxane ring .
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Step 2: Bromoethyl Functionalization
-
Alkylation: Treating 5,5-didecyl-1,3-dioxane with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) introduces the bromoethyl group via nucleophilic substitution.
-
Optimization: Reaction conditions (temperature, solvent polarity) must balance yield and byproduct formation. Polar aprotic solvents like DMF may enhance reactivity .
Table 2: Hypothetical Reaction Conditions
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Temperature | 60–80°C | Accelerate substitution without degradation |
| Solvent | Dimethylformamide (DMF) | Stabilize transition state |
| Catalyst | Potassium carbonate | Scavenge HBr, shift equilibrium |
| Reaction Time | 12–24 hours | Ensure complete conversion |
Challenges in Synthesis
-
Steric Hindrance: Bulky decyl groups may slow bromoethylation, necessitating elevated temperatures or catalytic additives.
-
Purification: High molecular weight and lipophilicity complicate isolation via standard techniques. Preparative HPLC or repeated recrystallization may be required.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom in the bromoethyl group serves as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols, azides). For example:
This reactivity is foundational for synthesizing azide intermediates for click chemistry applications .
Ring-Opening Reactions
Under acidic conditions (e.g., HCl/H₂O), the 1,3-dioxane ring hydrolyzes to regenerate the parent diketone and ethylene glycol:
This property allows temporary protection of carbonyl groups during multistep syntheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume